3,5-Diaminobenzonitrile
Overview
Description
3,5-Diaminobenzonitrile is an organic compound with the molecular formula C7H7N3. It is a derivative of benzonitrile, characterized by the presence of two amino groups at the 3 and 5 positions on the benzene ring. This compound is a solid at room temperature and is commonly used in various chemical synthesis processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5-Diaminobenzonitrile can be synthesized through several methods. One common approach involves the reduction of 3,5-dinitrobenzonitrile using hydrogen gas in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, with the temperature maintained around 25-30°C and a pressure of 1-2 atmospheres .
Another method involves the nitration of 3,5-diaminotoluene followed by oxidation to form this compound. This process requires careful control of reaction conditions to prevent over-oxidation and degradation of the product .
Industrial Production Methods
In industrial settings, this compound is often produced through large-scale nitration and reduction processes. The use of continuous flow reactors and advanced catalytic systems allows for efficient and high-yield production of the compound. Safety measures are crucial due to the potential hazards associated with the handling of nitrating agents and hydrogen gas .
Chemical Reactions Analysis
Types of Reactions
3,5-Diaminobenzonitrile undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, nitric acid; reaction temperature around 50-60°C.
Reduction: Hydrogen gas, palladium catalyst; reaction temperature around 25-30°C, pressure of 1-2 atmospheres.
Substitution: Various nucleophiles such as acyl chlorides or anhydrides; reaction temperature around 0-25°C.
Major Products
Oxidation: 3,5-Dinitrobenzonitrile.
Reduction: This compound.
Substitution: 3,5-Diaminobenzamide and other substituted derivatives.
Scientific Research Applications
3,5-Diaminobenzonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,5-diaminobenzonitrile involves its interaction with various molecular targets and pathways. The amino groups in the compound can form hydrogen bonds and participate in nucleophilic attacks, making it a versatile intermediate in chemical reactions. In biological systems, it can interact with enzymes and receptors, influencing their activity and leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
3,4-Diaminobenzonitrile: Similar structure but with amino groups at the 3 and 4 positions.
2,3-Diaminobenzonitrile: Amino groups at the 2 and 3 positions.
3,5-Dinitrobenzonitrile: Nitro groups instead of amino groups at the 3 and 5 positions.
Uniqueness
3,5-Diaminobenzonitrile is unique due to the specific positioning of its amino groups, which allows for distinct reactivity and interaction with other molecules. This positioning makes it particularly useful in the synthesis of complex organic compounds and in various industrial applications .
Properties
IUPAC Name |
3,5-diaminobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c8-4-5-1-6(9)3-7(10)2-5/h1-3H,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWINPIZUWNKSPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1N)N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30512525 | |
Record name | 3,5-Diaminobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30512525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33786-93-5 | |
Record name | 3,5-Diaminobenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33786-93-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Diaminobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30512525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-Diaminobenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.